2-Bromo-5-(chloromethyl)pyridine hydrochloride
Overview
Description
“2-Bromo-5-(chloromethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C6H6BrCl2N . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 242.93 .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(chloromethyl)pyridine hydrochloride” is 1S/C6H5BrClN.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-5-(chloromethyl)pyridine hydrochloride” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 242.93 .Scientific Research Applications
- MRI Contrast Agents : Researchers have synthesized complexes containing this compound for use as MRI contrast agents. These complexes can enhance imaging sensitivity and specificity, aiding in disease diagnosis .
- Halopyridinylboronic Acids and Esters : Scientists have developed halopyridinylboronic acids and esters using 2-bromo-5-(chloromethyl)pyridine as a precursor. These compounds find applications in organic synthesis and materials chemistry .
Imaging Agents and Contrast Agents
Boronic Acid Derivatives
Cold-Chain Transportation
Safety and Hazards
The compound is classified as dangerous with the signal word “Warning” or “Danger” depending on the source . It has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
2-Bromo-5-(chloromethyl)pyridine hydrochloride is a chemical compound used in various chemical reactions It’s known to be used as a reagent in base-catalyzed alkylation .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it’s used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, the compound may act as an electrophile, reacting with organoboron reagents .
Biochemical Pathways
It’s known to participate in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis, leading to the formation of biaryl compounds .
Result of Action
The compound’s action results in the formation of new chemical products. For instance, it’s used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(chloromethyl)pyridine hydrochloride can be influenced by various environmental factors. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Also, it’s known to be a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract .
properties
IUPAC Name |
2-bromo-5-(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEYJNYBNZURDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(chloromethyl)pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.